molecular formula C15H30O2 B14302664 2,4,6-Trimethyldodecanoic acid CAS No. 117421-35-9

2,4,6-Trimethyldodecanoic acid

Cat. No.: B14302664
CAS No.: 117421-35-9
M. Wt: 242.40 g/mol
InChI Key: CACLWUKQSFMFPR-UHFFFAOYSA-N
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Description

2,4,6-Trimethyldodecanoic acid is an organic compound belonging to the class of branched-chain fatty acids It is characterized by a twelve-carbon chain with three methyl groups attached at the 2nd, 4th, and 6th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethyldodecanoic acid can be achieved through several methods. One common approach involves the alkylation of dodecanoic acid with methylating agents under controlled conditions. The reaction typically requires a strong base, such as sodium hydride, and a methylating agent like methyl iodide. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of corresponding unsaturated precursors. This process is conducted under high pressure and temperature using a metal catalyst, such as palladium or platinum, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethyldodecanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the acid to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methyl groups on the carbon chain can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,4,6-Trimethyldodecanoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and as a potential biomarker.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and cosmetics.

Mechanism of Action

The mechanism of action of 2,4,6-Trimethyldodecanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand for certain receptors or enzymes, influencing metabolic processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2,4,6-Trimethyldodecanoic acid can be compared with other branched-chain fatty acids, such as:

    2,6,10-Trimethyldodecanoic acid: Similar structure but with different methyl group positions.

    2,4,6-Trimethylhexanoic acid: Shorter carbon chain with similar branching.

    2,4,6-Trimethylheptanoic acid: Another branched-chain fatty acid with a different carbon chain length.

The uniqueness of this compound lies in its specific branching pattern and carbon chain length, which confer distinct physical and chemical properties.

Properties

117421-35-9

Molecular Formula

C15H30O2

Molecular Weight

242.40 g/mol

IUPAC Name

2,4,6-trimethyldodecanoic acid

InChI

InChI=1S/C15H30O2/c1-5-6-7-8-9-12(2)10-13(3)11-14(4)15(16)17/h12-14H,5-11H2,1-4H3,(H,16,17)

InChI Key

CACLWUKQSFMFPR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)CC(C)CC(C)C(=O)O

Origin of Product

United States

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